molecular formula C12H7ClN4 B8572303 4-chloro-2-pyridazin-4-ylquinazoline

4-chloro-2-pyridazin-4-ylquinazoline

Cat. No.: B8572303
M. Wt: 242.66 g/mol
InChI Key: LBHYJOVMTVIVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-pyridazin-4-ylquinazoline is a heterocyclic compound that contains both quinazoline and pyridazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and pyridazinyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-pyridazin-4-ylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroquinazoline with pyridazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-pyridazin-4-ylquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The pyridazinyl group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-chloro-2-pyridazin-4-ylquinazoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Researchers study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-chloro-2-pyridazin-4-ylquinazoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the biological target being studied . The compound can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by targeting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(pyridin-2-yl)quinazoline: Similar in structure but with a pyridinyl group instead of a pyridazinyl group.

    4-Chloroquinazoline: Lacks the pyridazinyl group, making it less versatile in certain chemical reactions.

    Pyridazinone Derivatives: These compounds share the pyridazine ring but differ in other structural aspects.

Uniqueness

4-chloro-2-pyridazin-4-ylquinazoline is unique due to the combination of the quinazoline and pyridazine rings, along with the presence of a chlorine atom. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H7ClN4

Molecular Weight

242.66 g/mol

IUPAC Name

4-chloro-2-pyridazin-4-ylquinazoline

InChI

InChI=1S/C12H7ClN4/c13-11-9-3-1-2-4-10(9)16-12(17-11)8-5-6-14-15-7-8/h1-7H

InChI Key

LBHYJOVMTVIVHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL round-bottom flask was charged with 2-(pyridazin-4-yl) quinazolin-4(3H)-one (30 mg) which was suspended in 3 mL of POCl3. The reaction mixture was heated to reflux for 1 h. The reaction mixture turned to a clear brown solution. After cooling, 50 mL of ice/water was carefully added. An aqueous ammonia solution (25% by weight in water) was added dropwise to the mixture with stirring until the pH of the mixture was adjusted to 7˜8. An internal temperature of 0° C. was maintained by the addition of ice. The mixture was warmed to room temperature and extracted with DCM (50 ml×3). The combined organic layers were washed with brine, dried over Na2SO4. After filtration and evaporation, 32 mg was obtained as a light brown solid. LCMS m/z=242.9 (M+1) (Method B) (retention time=1.65 min). The solid was used directly in the next step without further purification.
Quantity
30 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four

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